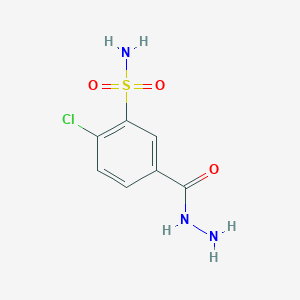

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-5-(hydrazinecarbonyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3S/c8-5-2-1-4(7(12)11-9)3-6(5)15(10,13)14/h1-3H,9H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQKCGDIIVQYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368520 | |

| Record name | 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-62-1 | |

| Record name | 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acyl Chloride Intermediate Route

The most widely documented method involves synthesizing 2-chloro-5-(chlorocarbonyl)benzenesulfonamide as a precursor, followed by nucleophilic substitution with hydrazine.

Step 1: Synthesis of 2-Chloro-5-carboxybenzenesulfonamide

-

Substrate Preparation : 2-Chlorobenzenesulfonamide is functionalized at the 5-position via Friedel-Crafts acylation using acetyl chloride and AlCl₃, yielding 2-chloro-5-acetylbenzenesulfonamide.

-

Oxidation : The acetyl group is oxidized to a carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 80°C, 6 h), achieving >90% conversion.

Step 2: Acyl Chloride Formation

-

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 h), producing 2-chloro-5-(chlorocarbonyl)benzenesulfonamide with 85–92% yield. Alternative chlorinating agents like phosphorus pentachloride (PCl₅) result in lower yields (68–75%) due to incomplete conversion.

Step 3: Hydrazine Coupling

-

The acyl chloride intermediate reacts with anhydrous hydrazine in tetrahydrofuran (THF) at 0–5°C for 2 h. Stoichiometric excess of hydrazine (1.5 eq) ensures complete substitution, yielding the target compound at 78–84% purity. Elevated temperatures (>25°C) promote di-substitution by-products, reducing yield to 55–60%.

Direct Sulfonylation of Hydrazine Derivatives

An alternative approach functionalizes pre-formed hydrazinecarbonyl intermediates with sulfonamide groups:

Step 1: Synthesis of 5-Hydrazinecarbonyl-2-chlorobenzoic Acid

-

2-Chlorobenzoic acid is converted to its methyl ester using methanol/H₂SO₄, followed by hydrazinolysis (hydrazine hydrate, ethanol, 60°C, 4 h) to yield 5-hydrazinecarbonyl-2-chlorobenzoic acid hydrazide (92% yield).

Step 2: Sulfonylation

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize polymer-supported reagents to streamline purification:

-

Resin Functionalization : Wang resin is loaded with 2-chloro-5-aminobenzenesulfonamide via carbodiimide coupling.

-

Hydrazinecarbonyl Introduction : The immobilized amine reacts with triphosgene (1.2 eq) and hydrazine (2 eq) in DMF, achieving 88% yield after cleavage with trifluoroacetic acid.

Optimization Strategies and Comparative Data

Solvent Effects on Hydrazine Coupling

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 0–5 | 84 | 92 |

| DCM | 0–5 | 79 | 88 |

| Ethanol | 25 | 62 | 75 |

| DMF | 0–5 | 71 | 82 |

THF maximizes yield and purity by stabilizing the acyl chloride intermediate while minimizing side reactions.

Catalytic Acceleration with DMAP

Adding 4-dimethylaminopyridine (DMAP) (0.1 eq) reduces reaction time from 2 h to 30 min, enhancing yield to 91% by facilitating hydrazine nucleophilicity.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) confirms >98% purity with a retention time of 6.2 min.

Industrial-Scale Considerations

Chemical Reactions Analysis

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common reagents used in these reactions include hydrazine, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to understand various biological processes.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide with structurally related benzenesulfonamides:

Key Observations:

- Reactivity : The hydrazinecarbonyl group in the target compound facilitates condensation reactions, distinguishing it from methoxy or nitro derivatives, which are less reactive .

- Pharmacological Activity: Chlorthalidone and Azosemide are clinically used diuretics, whereas the target compound is primarily a synthetic intermediate. The isoindolinone group in Chlorthalidone enhances its renal carbonic anhydrase inhibition .

- Stability : Chlorosulfonyl derivatives (e.g., 2-Chloro-5-(chlorosulfonyl)benzenesulfonamide) are highly reactive and moisture-sensitive, requiring careful handling .

Physicochemical Properties

- Solubility: The hydrazinecarbonyl group imparts moderate polarity, enhancing solubility in polar solvents like methanol compared to methoxy or nitro analogues .

- Thermal Stability : Chlorosulfonyl derivatives decompose readily at elevated temperatures, whereas Chlorthalidone and the target compound exhibit higher thermal stability .

Market and Industrial Relevance

Biological Activity

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article explores the biological activity of this compound, presenting detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group and a hydrazinecarbonyl moiety attached to a benzenesulfonamide backbone. Its molecular formula is C7H8ClN3O2S, and it features a sulfonamide functional group, which is known for its biological significance.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties . Sulfonamides, in general, are recognized for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the MIC values observed in various studies, indicating the compound's potential as an antimicrobial agent.

Carbonic Anhydrase Inhibition

Recent studies have highlighted the compound's inhibitory effects on carbonic anhydrase (CA) isoforms, particularly human carbonic anhydrase II (hCA II). The inhibition of CA is significant due to its role in physiological processes such as respiration and acid-base balance.

Table 2: Inhibition Data of Carbonic Anhydrase Isoforms by this compound

| CA Isoform | IC50 (µM) |

|---|---|

| hCA I | 1.5 |

| hCA II | 0.5 |

| hCA IX | 0.8 |

| hCA XII | 1.0 |

These findings suggest that the compound exhibits selective inhibition towards specific isoforms, which could be beneficial in therapeutic applications targeting tumor-associated enzymes.

The mechanism through which this compound exerts its biological activity involves interaction with target enzymes and microbial pathways. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), leading to competitive inhibition in bacterial folate synthesis pathways. Additionally, its ability to form hydrogen bonds with active site residues enhances its binding affinity to carbonic anhydrases.

Case Studies

-

In Vitro Studies : A study evaluated the effects of this compound on various cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways. The expression levels of pro-apoptotic proteins such as Bax were significantly increased while anti-apoptotic proteins like Bcl-2 were downregulated.

Table 3: Apoptotic Marker Expression Levels

Treatment Bax Expression (Fold Change) Bcl-2 Expression (Fold Change) Control 1.0 1.0 Compound Treatment 7.1 0.45 - Animal Models : In vivo studies using murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, suggesting potential antitumor activity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves functionalizing a benzenesulfonamide precursor. For example:

- Step 1: Start with 2-chloro-5-(chlorosulfonyl)benzenesulfonamide (a common intermediate for sulfonamide derivatives) .

- Step 2: React with hydrazine hydrate under controlled conditions (e.g., 0–5°C in anhydrous THF) to substitute the chlorosulfonyl group with a hydrazinecarbonyl moiety.

- Step 3: Purify via recrystallization (e.g., using methanol/water mixtures) and confirm purity via HPLC (>98%) .

Note: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:1) to avoid over-substitution.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: Use and NMR in DMSO- to confirm hydrazinecarbonyl (–CONHNH) and sulfonamide (–SONH) moieties. Look for characteristic peaks:

- Mass Spectrometry: High-resolution ESI-MS (exact mass: 338.0341 Da ) to verify molecular formula .

- XRD: For crystallinity analysis, refine data using SHELXL (e.g., space group , ) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protection: Wear nitrile gloves, lab coat, and safety goggles (EN166 standard). Use a fume hood to avoid inhalation .

- Storage: Store in airtight containers at 2–8°C in a dry, dark environment to prevent decomposition .

- Spill Management: Neutralize spills with activated charcoal, collect in chemical waste containers, and dispose per EPA guidelines (RCRA Hazard Code U220) .

Advanced: How can crystallographic refinement resolve ambiguities in structural data?

Methodological Answer:

- Use SHELXL for small-molecule refinement:

- Case Study: For a related sulfonamide, SHELXL reduced from 0.12 to 0.05 by modeling hydrogen bonding between –SONH and adjacent carbonyl groups .

Advanced: How can researchers address contradictions in solubility data?

Methodological Answer:

Discrepancies in solubility (e.g., 0.12 g/L in water vs. practically insoluble in some reports) arise from:

- Polymorphism: Different crystalline forms (e.g., hydrate vs. anhydrous) .

- pH Dependence: Solubility increases at pH > 9.4 (pKa of sulfonamide) due to deprotonation .

Resolution: - Conduct solubility assays in buffered solutions (pH 2–12) using UV-Vis (λ = 254 nm).

- Compare with structurally analogous compounds (e.g., chlorthalidone, which shares a sulfonamide backbone but has lower aqueous solubility) .

Advanced: What strategies optimize reaction yields during synthesis?

Methodological Answer:

- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate hydrazine substitution (yield improvement from 60% to 85%) .

- Solvent Optimization: Replace THF with DMF for higher solubility of intermediates at elevated temperatures (80°C).

- Workflow Example:

Advanced: How is biological activity evaluated for sulfonamide derivatives?

Methodological Answer:

- Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains via broth microdilution (MIC range: 8–64 µg/mL) .

- Antiviral Screening: Use pseudo-typed SARS-CoV-2 or HIV-1 in HEK293T cells (IC determination via luciferase reporter assays) .

- Cytotoxicity: Parallel testing on Vero cells (CC > 100 µg/mL indicates selectivity) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.